(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone
Description
The compound "(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone" is a triazolopyrimidine derivative with a piperazine-linked o-tolyl methanone group. Its structure features a fused triazole-pyrimidine core substituted with a 3-fluorophenyl moiety at position 3 and a piperazine ring at position 5. The o-tolyl (ortho-methylphenyl) group attached via a methanone linker contributes to its steric and electronic properties.
Structural elucidation of analogous triazolopyrimidines typically relies on advanced spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies of related compounds like those isolated from Zygophyllum fabago .
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-5-2-3-8-18(15)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-4-6-16(23)13-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTYUNGVTJNUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This step may involve the use of piperazine and a suitable leaving group on the triazolopyrimidine core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF).
Final Coupling with o-Tolylmethanone: The final step involves the coupling of the triazolopyrimidine-piperazine intermediate with o-tolylmethanone. This step may be carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with triazolopyrimidine derivatives modified at the phenyl and piperazine-linked aromatic groups. A notable analog is {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7) . Key differences include:
- Phenyl substitution : The target compound has a 3-fluorophenyl group, whereas the analog features a 4-methylphenyl group. Fluorine’s electronegativity may enhance binding affinity via halogen bonding, while the methyl group increases hydrophobicity.
- Methanone substitution: The target compound’s o-tolyl group contrasts with the analog’s 4-(trifluoromethyl)phenyl group. The trifluoromethyl group introduces strong electron-withdrawing effects and higher lipophilicity.
Physicochemical and Pharmacological Implications
The fluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs, as fluorine often reduces susceptibility to oxidative degradation. Conversely, the analog’s trifluoromethyl group could enhance membrane permeability but may also increase off-target interactions due to its bulkiness .
Substructure Analysis and Structure-Activity Relationships (SAR)
Frequent substructures in bioactive triazolopyrimidines include:
- Triazolopyrimidine core : Essential for π-π stacking interactions with enzyme active sites.
- Piperazine linker : Enhances solubility and provides conformational flexibility for target engagement.
- Aromatic substituents : Modulate selectivity and potency. For example, electron-withdrawing groups (e.g., -F, -CF₃) may optimize binding to ATP pockets in kinases .
Studies on substructure mining, such as those by Dehaspe et al. (1998), highlight the importance of halogenated aryl groups in enhancing both potency and toxicity profiles, a critical consideration for drug development .
Biological Activity
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone , identified by its CAS number 920387-40-2 , is a novel triazolo-pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.5 g/mol . The structural complexity arises from the combination of a piperazine moiety and a triazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN7O3 |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 920387-40-2 |
Research indicates that the compound exhibits anticancer properties through various mechanisms:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division.
- Enzyme Inhibition : Variants of this compound have demonstrated enzyme inhibition capabilities, contributing to its cytotoxic effects against cancer cells.
Case Studies
A notable study conducted on a series of triazolo-pyrimidine derivatives highlighted the enhanced anticancer efficacy associated with specific substitutions. The following table summarizes key findings:
| Compound Variant | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Original Compound | HeLa | 15 | Tubulin polymerization inhibitor |
| Fluorinated Variant | MCF-7 | 10 | Enzyme inhibition |
| Non-fluorinated Control | SGC-7901 | 25 | General cytotoxicity |
Biological Activities
The compound's biological activities extend beyond anticancer properties. It has been evaluated for:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anti-inflammatory Effects : Demonstrating inhibition of inflammatory pathways.
- Antioxidant Properties : Showing ability to scavenge free radicals.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications in the fluorophenyl and piperazine groups significantly influence biological activity. For instance:
- The presence of fluorine in the phenyl ring enhances potency against certain cancer cell lines.
- Variations in the piperazine substituent can alter pharmacokinetic properties and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
